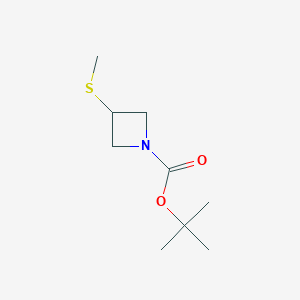

tert-Butyl 3-methylsulfanylazetidine-1-carboxylate

CAS No.: 935668-41-0

Cat. No.: VC11706003

Molecular Formula: C9H17NO2S

Molecular Weight: 203.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 935668-41-0 |

|---|---|

| Molecular Formula | C9H17NO2S |

| Molecular Weight | 203.30 g/mol |

| IUPAC Name | tert-butyl 3-methylsulfanylazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-7(6-10)13-4/h7H,5-6H2,1-4H3 |

| Standard InChI Key | PBXTWTZHEKIAJE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)SC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)SC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

tert-Butyl 3-methylsulfanylazetidine-1-carboxylate features a four-membered azetidine ring, a conformationally strained heterocycle that influences its reactivity. The Boc group () at the 1-position provides steric protection for the amine, while the methylsulfanyl () substituent at the 3-position introduces sulfur-based nucleophilicity. This combination enhances stability during synthetic transformations, particularly in peptide coupling and cross-coupling reactions .

Physical Characteristics

The compound is typically supplied as a powder or liquid with a purity of ≥97%. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 203.3 g/mol |

| Boiling Point | Not explicitly reported |

| Density | Not explicitly reported |

| Refractive Index | Not explicitly reported |

| Storage Conditions | 2–8°C in airtight containers |

Its air-sensitive nature necessitates inert storage conditions to prevent degradation .

Synthesis and Purification

Purification Techniques

Post-synthesis purification often employs column chromatography with ethyl acetate and hexane mixtures (e.g., 1:10 ratio) . The Boc group’s stability under acidic conditions allows for selective deprotection without affecting the methylsulfanyl moiety, enabling sequential functionalization.

Applications in Pharmaceutical Research

Drug Discovery

The compound’s azetidine core is prized for improving pharmacokinetic profiles in drug candidates. Its rigid structure enhances binding affinity to biological targets, while the Boc group facilitates modular synthesis. For instance, azetidine derivatives are explored as protease inhibitors and kinase modulators in oncology .

Peptidomimetics

Incorporating tert-butyl 3-methylsulfanylazetidine-1-carboxylate into peptidomimetics can mimic natural peptide conformations, enhancing metabolic stability. The methylsulfanyl group’s lipophilicity aids in membrane permeability, a critical factor in central nervous system (CNS) therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume